molecular formula C17H15N5S B12247088 6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12247088
M. Wt: 321.4 g/mol
InChI Key: SCAFUCDHKNNVIL-UHFFFAOYSA-N
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Description

6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyridine These moieties are known for their significant biological activities and are commonly found in pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Studied for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.

    Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyridine ring.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Contains a similar pyridine-piperazine structure but with different substituents.

Uniqueness

6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its combination of benzothiazole, piperazine, and pyridine moieties, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

6-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H15N5S/c18-12-13-4-3-7-16(19-13)21-8-10-22(11-9-21)17-14-5-1-2-6-15(14)23-20-17/h1-7H,8-11H2

InChI Key

SCAFUCDHKNNVIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C#N)C3=NSC4=CC=CC=C43

Origin of Product

United States

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